molecular formula C13H18N2O2 B6233238 1-(4-amino-2-ethoxyphenyl)-3,3-dimethylazetidin-2-one CAS No. 2411221-22-0

1-(4-amino-2-ethoxyphenyl)-3,3-dimethylazetidin-2-one

Cat. No.: B6233238
CAS No.: 2411221-22-0
M. Wt: 234.29 g/mol
InChI Key: JHSJAVHJAZMBPL-UHFFFAOYSA-N
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Description

1-(4-Amino-2-ethoxyphenyl)-3,3-dimethylazetidin-2-one is an organic compound with a unique structure that includes an azetidinone ring substituted with an amino group and an ethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-amino-2-ethoxyphenyl)-3,3-dimethylazetidin-2-one typically involves the reaction of 4-amino-2-ethoxybenzaldehyde with a suitable azetidinone precursor under controlled conditions. The reaction may require catalysts and specific solvents to achieve high yields and purity. For instance, the use of sodium borohydride as a reducing agent can facilitate the formation of the azetidinone ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process might include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Amino-2-ethoxyphenyl)-3,3-dimethylazetidin-2-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce secondary amines .

Scientific Research Applications

1-(4-Amino-2-ethoxyphenyl)-3,3-dimethylazetidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-amino-2-ethoxyphenyl)-3,3-dimethylazetidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the ethoxyphenyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects .

Comparison with Similar Compounds

Uniqueness: 1-(4-Amino-2-ethoxyphenyl)-3,3-dimethylazetidin-2-one is unique due to its azetidinone ring structure, which imparts specific chemical properties and reactivity. This makes it a valuable compound for targeted applications in medicinal chemistry and materials science .

Properties

CAS No.

2411221-22-0

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

1-(4-amino-2-ethoxyphenyl)-3,3-dimethylazetidin-2-one

InChI

InChI=1S/C13H18N2O2/c1-4-17-11-7-9(14)5-6-10(11)15-8-13(2,3)12(15)16/h5-7H,4,8,14H2,1-3H3

InChI Key

JHSJAVHJAZMBPL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)N)N2CC(C2=O)(C)C

Purity

95

Origin of Product

United States

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